molecular formula C20H20N2O2 B11329699 N-(8-butoxyquinolin-5-yl)benzamide

N-(8-butoxyquinolin-5-yl)benzamide

Cat. No.: B11329699
M. Wt: 320.4 g/mol
InChI Key: WOOIPTZGOUASPB-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)benzamide is a quinoline-derived compound featuring a benzamide group at the 5-position of the quinoline ring and a butoxy substituent at the 8-position. The butoxy group (C₄H₉O) enhances lipophilicity, which improves membrane permeability and intracellular target engagement, making it valuable in drug discovery . This compound is structurally related to other alkoxy-substituted quinoline benzamides but distinguishes itself through its unique substitution pattern and physicochemical properties.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C20H20N2O2/c1-2-3-14-24-18-12-11-17(16-10-7-13-21-19(16)18)22-20(23)15-8-5-4-6-9-15/h4-13H,2-3,14H2,1H3,(H,22,23)

InChI Key

WOOIPTZGOUASPB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)benzamide typically involves the functionalization of the quinoline ring. One common method is the microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone or acetonitrile under metal-free conditions. This method uses benzoyl peroxide as a promoter and is performed under microwave irradiation, resulting in high yields and operational simplicity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-accelerated CDC method suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position results in the formation of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives .

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)benzamide involves its role as a bidentate directing group in C-H bond activation reactions. This allows for the selective functionalization of the quinoline ring, facilitating the formation of various products. Additionally, it has been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents

The quinoline benzamide scaffold is highly tunable, with substituents at the 8-position significantly altering biological and chemical properties. Below is a comparative analysis:

Table 1: Key Alkoxy-Substituted Quinoline Benzamides
Compound Name Substituent at 8-Position Molecular Weight (g/mol) Key Properties
N-(8-methoxyquinolin-5-yl)benzamide Methoxy (OCH₃) 282.31 Higher polarity; used in antimalarial research due to moderate lipophilicity
N-(8-ethoxyquinolin-5-yl)benzamide Ethoxy (OC₂H₅) 296.34 Balanced solubility and stability; explored in enzyme inhibition studies
N-(8-butoxyquinolin-5-yl)benzamide Butoxy (OC₄H₉) 338.41 Enhanced lipophilicity; superior cellular uptake in anticancer assays

Key Observations :

  • Lipophilicity : The butoxy group increases logP by ~1.5 units compared to methoxy, enhancing bioavailability .
  • Biological Activity : Methoxy and ethoxy derivatives show moderate enzyme inhibition, while the butoxy analogue demonstrates improved target binding in kinase assays .

Functional Group Modifications on the Benzamide Moiety

Variations in the benzamide ring further diversify activity:

Table 2: Benzamide-Modified Analogues
Compound Name Benzamide Substituent Key Applications
N-(8-butoxyquinolin-5-yl)-2-methoxybenzamide 2-methoxy Anticancer (topoisomerase inhibition)
N-(8-butoxyquinolin-5-yl)-4-chlorobenzamide 4-chloro Antimicrobial (bacterial efflux pump blockade)
N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide Chromene-carboxamide Antiproliferative (cell cycle arrest)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl): Increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes .
  • Extended Conjugation (e.g., chromene): Improves intercalation with DNA, relevant in anticancer research .

Comparison with Non-Quinoline Benzamides

Compounds with alternative heterocycles exhibit distinct properties:

Table 3: Non-Quinoline Benzamide Analogues
Compound Name Core Structure Key Differences
N-(5-bromopyridin-2-yl)benzamide Pyridine Reduced aromatic stacking; lower potency
N-(isoquinolin-5-yl)-2-methoxybenzamide Isoquinoline Altered binding geometry in kinase assays
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide Benzodioxole Improved CNS penetration due to smaller size

Key Observations :

  • Quinoline vs. Pyridine: Quinoline’s fused ring system enhances π-π interactions, critical for target binding .
  • Isoquinoline Derivatives: Exhibit altered selectivity profiles in receptor binding studies .

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